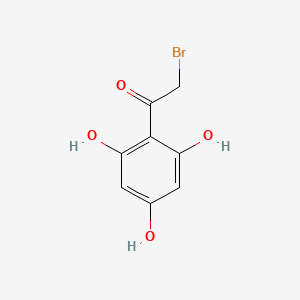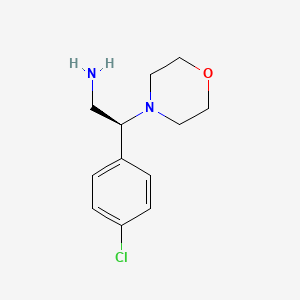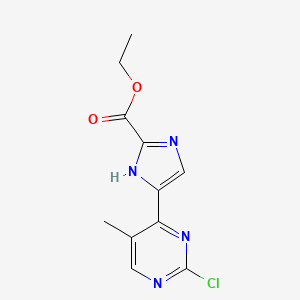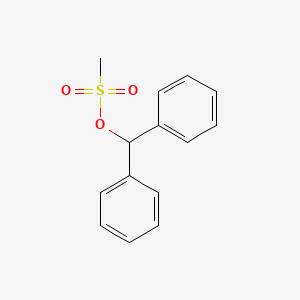![molecular formula C14H13F3O2 B12950023 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one is a complex organic compound that features a spirocyclic structure, incorporating both a benzofuran and a cyclohexanone moiety. The trifluoromethyl group attached to the benzofuran ring significantly influences the compound’s chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable benzofuran derivative with a cyclohexanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure and reactivity make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, including its use as a lead compound in drug discovery for various diseases.
Mecanismo De Acción
The mechanism by which 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)benzofuran-3(2H)-one: Shares the benzofuran core but lacks the spirocyclic structure.
Trifluoromethylcyclohexanone: Contains the trifluoromethyl group and cyclohexanone moiety but lacks the benzofuran ring.
Uniqueness
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of the benzofuran and cyclohexanone moieties, along with the trifluoromethyl group, results in a compound with enhanced stability, reactivity, and potential biological activity .
Propiedades
Fórmula molecular |
C14H13F3O2 |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)9-1-2-11-12(7-9)19-8-13(11)5-3-10(18)4-6-13/h1-2,7H,3-6,8H2 |
Clave InChI |
NVJGRMKFMQLVSX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)COC3=C2C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)



